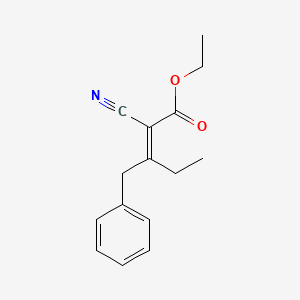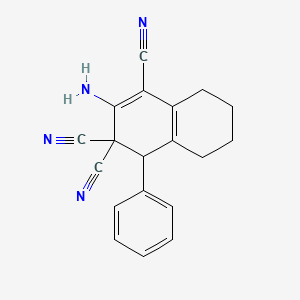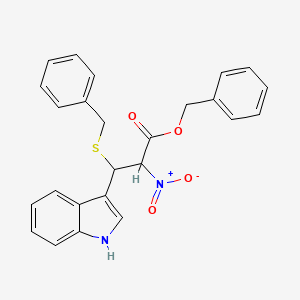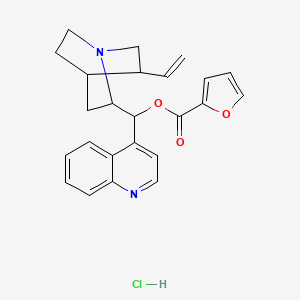![molecular formula C23H28N2O B3819840 N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” is a compound that was prepared by the reaction between tryptamine and ibuprofen . It is known that 2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs), and one of the most widely used NSAIDs is ibuprofen . On the other hand, tryptamine and its derivatives are known for their vast array of biological activities .
Synthesis Analysis
The synthesis of “this compound” was achieved by a coupling between ibuprofen with tryptamine via amide bond formation . A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .
Molecular Structure Analysis
The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” involves the coupling of ibuprofen with tryptamine via amide bond formation . This is facilitated by N, N ′-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .
Physical And Chemical Properties Analysis
The obtained compound was identified by melting point, 1 H- and 13 C-NMR, UV, IR and HRMS spectra .
Applications De Recherche Scientifique
GW 501516 has been studied extensively for its potential applications in various fields. It has been shown to enhance endurance and improve lipid metabolism in animal models. It has also been studied for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.
Mécanisme D'action
Target of Action
Given that this compound is a derivative of tryptamine and ibuprofen , it may interact with the same targets as these parent compounds. Tryptamine is known to interact with serotonin receptors , which play a crucial role in regulating mood, cognition, and gastrointestinal function. Ibuprofen, on the other hand, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.
Mode of Action
Based on its structural similarity to tryptamine and ibuprofen , it may inhibit COX enzymes like ibuprofen, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. It may also interact with serotonin receptors like tryptamine, potentially influencing mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
GW 501516 has several advantages for lab experiments. It is easy to synthesize and has a long half-life, making it ideal for long-term studies. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the study of GW 501516. One area of research is the potential use of GW 501516 in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases. Another area of research is the potential use of GW 501516 in sports performance enhancement. Further studies are needed to fully understand the potential benefits and risks of GW 501516 in these areas.
Conclusion
In conclusion, GW 501516 is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. It has been studied extensively for its ability to enhance endurance and reduce inflammation. Further research is needed to fully understand the potential benefits and risks of GW 501516 in various applications.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[4-(2-methylpropyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-16(2)14-18-8-10-19(11-9-18)17(3)23(26)24-13-12-20-15-25-22-7-5-4-6-21(20)22/h4-11,15-17,25H,12-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQALFBAYWUEKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-sulfonylbis(2-{[4-(dimethylamino)benzylidene]amino}phenol)](/img/structure/B3819761.png)
![1-[4-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B3819767.png)

![4-oxo-4-[(3-phenyl-2-propen-1-yl)oxy]butanoic acid](/img/structure/B3819794.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3819801.png)


![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)


![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl benzoate](/img/structure/B3819857.png)
